6-{[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinoline
Description
7-METHYL-2-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE is a complex organic compound that features a unique combination of functional groups, including a trifluoromethyl group, a dioxoloquinoline moiety, and an imidazo[1,2-a]pyridine core. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and chemical properties.
Properties
Molecular Formula |
C20H14F3N3O2S |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
6-[(7-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-8-(trifluoromethyl)-[1,3]dioxolo[4,5-g]quinoline |
InChI |
InChI=1S/C20H14F3N3O2S/c1-11-2-3-26-8-12(24-18(26)4-11)9-29-19-6-14(20(21,22)23)13-5-16-17(28-10-27-16)7-15(13)25-19/h2-8H,9-10H2,1H3 |
InChI Key |
RAVGAORCHVNHGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)CSC3=NC4=CC5=C(C=C4C(=C3)C(F)(F)F)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-METHYL-2-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE typically involves multi-step organic synthesis. The key steps include the formation of the imidazo[1,2-a]pyridine core, the introduction of the trifluoromethyl group, and the construction of the dioxoloquinoline moiety. Common reagents used in these steps include trifluoromethylating agents, sulfur-containing reagents, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product would be crucial, often involving techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
7-METHYL-2-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological activities.
Scientific Research Applications
7-METHYL-2-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 7-METHYL-2-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological outcomes.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Trifluoromethylated quinolines: Compounds with a trifluoromethyl group and quinoline moiety, which are known for their potent biological activities.
Dioxoloquinoline derivatives: These compounds contain the dioxoloquinoline structure and are studied for their unique chemical properties.
Uniqueness
7-METHYL-2-({[8-(TRIFLUOROMETHYL)-2H-[1,3]DIOXOLO[4,5-G]QUINOLIN-6-YL]SULFANYL}METHYL)IMIDAZO[1,2-A]PYRIDINE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its metabolic stability and bioavailability, while the imidazo[1,2-a]pyridine core and dioxoloquinoline moiety contribute to its diverse biological activities.
Biological Activity
The compound 6-{[(7-Methylimidazo[1,2-a]pyridin-2-yl)methyl]sulfanyl}-8-(trifluoromethyl)[1,3]dioxolo[4,5-g]quinoline is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound's structure incorporates a trifluoromethyl group and a dioxolo moiety, which are known to influence biological activity. The presence of the 7-methylimidazo[1,2-a]pyridine ring suggests potential interactions with biological targets such as enzymes and receptors.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the imidazo[1,2-a]pyridine moiety interacts with various molecular targets, potentially leading to modulation of biological processes such as:
- Enzyme inhibition : Compounds with similar structures have been shown to inhibit specific enzymes involved in cellular signaling pathways.
- Receptor interaction : The structural features may allow binding to various receptors, influencing cellular responses.
Anticancer Activity
Research indicates that compounds related to this structure exhibit anticancer properties. For instance, studies on imidazoquinolines have demonstrated:
- Cell Cycle Arrest : Compounds similar to this one have been shown to induce cell cycle arrest in cancer cell lines. For example, derivatives have caused significant increases in the subG0/G1 phase of the cell cycle, indicating apoptosis in treated cells .
- Cytotoxicity : In vitro studies have reported IC50 values ranging from 5 µM to 20 µM against various cancer cell lines .
Antimicrobial Properties
Some derivatives of imidazoquinolines exhibit antimicrobial activity. While specific data on this compound is limited, related compounds have shown effectiveness against bacterial strains and fungi.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Data Summary
| Property | Value/Description |
|---|---|
| Molecular Formula | C15H15N3S |
| IC50 (Anticancer Activity) | 5 µM - 20 µM (varies by derivative) |
| Mechanism | Enzyme inhibition and receptor interaction |
| Antimicrobial Activity | Effective against certain bacterial strains |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
